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molecular formula C9H10O2 B1214744 2'-Hydroxy-4'-methylacetophenone CAS No. 6921-64-8

2'-Hydroxy-4'-methylacetophenone

Cat. No. B1214744
M. Wt: 150.17 g/mol
InChI Key: LYKDOWJROLHYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07148226B2

Procedure details

A mixture of 1-(2-hydroxy-4-methyl-phenyl)-ethanone (5 g, 33.3 mmol) and 10 wt % Pd/C (2 g, Degussa type) in MeOH (50 mL) was stirred under a balloon of H2 for 24 hours. The reaction mixture was filtered through a pad of celite washing with EtOAc. The filtrate was concentrated to a clear oil (4.5 g, 99%). 1H NMR (400 MHz, CDCl3): δ 1.23 (t, J=7.6 Hz, 3 H), 2.27 (s, 3 H), 2.59 (q, J=7.6 Hz, 2 H), 4.68 (s, 1 H), 6.59 (s, 1 H), 6.71 (d, J=7.7 Hz, 1 H), 7.01 (d, J=7.7 Hz, 1 H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[C:9](=O)[CH3:10]>CO.[Pd]>[CH2:9]([C:3]1[CH:4]=[CH:5][C:6]([CH3:8])=[CH:7][C:2]=1[OH:1])[CH3:10]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=C(C=CC(=C1)C)C(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under a balloon of H2 for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of celite
WASH
Type
WASH
Details
washing with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a clear oil (4.5 g, 99%)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(C)C1=C(C=C(C=C1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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